[3-(9H-carbazol-9-yl)propyl](methyl)amine

Lipophilicity Drug-likeness ADME

[3-(9H-carbazol-9-yl)propyl](methyl)amine (CAS 23690-09-7), IUPAC name 3-carbazol-9-yl-N-methylpropan-1-amine, is a carbazole-derived secondary amine with molecular formula C₁₆H₁₈N₂ and molecular weight 238.33 g/mol. The molecule features a tricyclic carbazole core linked via a three-carbon propyl spacer to a terminal N-methylamine group, yielding one hydrogen bond donor (N-H), one hydrogen bond acceptor, and four rotatable bonds.

Molecular Formula C16H18N2
Molecular Weight 238.334
CAS No. 23690-09-7
Cat. No. B2498625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(9H-carbazol-9-yl)propyl](methyl)amine
CAS23690-09-7
Molecular FormulaC16H18N2
Molecular Weight238.334
Structural Identifiers
SMILESCNCCCN1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C16H18N2/c1-17-11-6-12-18-15-9-4-2-7-13(15)14-8-3-5-10-16(14)18/h2-5,7-10,17H,6,11-12H2,1H3
InChIKeyIVDKNYHNTWVPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(9H-Carbazol-9-yl)propylamine Procurement: Core Physicochemical Identity and Comparator Landscape


[3-(9H-carbazol-9-yl)propyl](methyl)amine (CAS 23690-09-7), IUPAC name 3-carbazol-9-yl-N-methylpropan-1-amine, is a carbazole-derived secondary amine with molecular formula C₁₆H₁₈N₂ and molecular weight 238.33 g/mol [1]. The molecule features a tricyclic carbazole core linked via a three-carbon propyl spacer to a terminal N-methylamine group, yielding one hydrogen bond donor (N-H), one hydrogen bond acceptor, and four rotatable bonds [1]. Its computed XLogP3 of 3.2 and topological polar surface area (TPSA) of 17 Ų place it at an intermediate lipophilicity between its closest structural analogs—the primary amine 3-(9H-carbazol-9-yl)propan-1-amine (XLogP3 2.7, TPSA 31 Ų) and the tertiary amine [3-(9H-carbazol-9-yl)propyl]dimethylamine (XLogP3 3.7, TPSA ~17 Ų) [2][3]. This compound serves primarily as a versatile building block for medicinal chemistry and materials science, with documented roles in the synthesis of PRMT5 inhibitors, hole-transport materials, and functional polymers [4][5].

Why Generic Carbazole-Propylamine Substitution Fails: Evidence-Based Differentiation of CAS 23690-09-7 from Primary and Tertiary Amine Analogs


Although the carbazole-propylamine scaffold is shared across several commercially available building blocks, the N-methyl substitution pattern of CAS 23690-09-7 fundamentally alters its physicochemical and reactivity profile in ways that preclude simple interchange. The secondary amine character (one N-H donor) confers intermediate lipophilicity (XLogP3 = 3.2) compared to the more polar primary amine analog (XLogP3 = 2.7) and the fully N-alkylated tertiary dimethylamine analog (XLogP3 = 3.7, zero H-bond donors) [1][2]. This differential controls passive membrane permeability, solubility, and metabolic susceptibility in drug-like molecules [3]. Furthermore, the single N-H group enables selective mono-functionalization—alkylation, acylation, or sulfonylation—without the chemoselectivity challenges of the primary amine (two reactive N-H bonds) or the inertness of the tertiary amine (no N-H bond) [3]. In materials applications, the N-methyl secondary amine provides a distinct balance of hole-transporting carbazole density and processability when incorporated into polymers, compared to primary-amine-derived polymethacrylates [4].

Quantitative Differentiation Evidence for [3-(9H-Carbazol-9-yl)propyl](methyl)amine (CAS 23690-09-7)


Lipophilicity (XLogP3) Differentiation: Intermediate Value Between Primary and Tertiary Amine Analogs

The computed XLogP3 for [3-(9H-carbazol-9-yl)propyl](methyl)amine is 3.2, positioning it 0.5 log units above the primary amine analog 3-(9H-carbazol-9-yl)propan-1-amine (XLogP3 = 2.7) and 0.5 log units below the tertiary amine analog [3-(9H-carbazol-9-yl)propyl]dimethylamine (XLogP3 = 3.7) [1][2]. This intermediate lipophilicity is within the optimal range for CNS drug-like properties (logP 2–4) while maintaining sufficient aqueous solubility, a balance not achievable with either the more polar primary amine or the more lipophilic tertiary amine [3].

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA) Advantage for Blood-Brain Barrier Penetration vs Primary Amine Analog

The TPSA of [3-(9H-carbazol-9-yl)propyl](methyl)amine is 17 Ų, which is 14 Ų lower than that of the primary amine analog 3-(9H-carbazol-9-yl)propan-1-amine (TPSA = 31 Ų) [1][2]. The well-established threshold for favorable CNS penetration is TPSA < 60–70 Ų, but within this range, lower TPSA values correlate with improved passive brain uptake [3]. The 17 Ų TPSA of the target compound is comparable to that of the tertiary dimethylamine analog (estimated ~17 Ų), yet the target retains one hydrogen bond donor (vs zero for the tertiary amine), which is important for target engagement [1].

TPSA Blood-brain barrier CNS penetration

Synthetic Chemoselectivity: Single Reactive N-H Site vs Dual N-H of Primary Amine Analog

[3-(9H-carbazol-9-yl)propyl](methyl)amine possesses exactly one secondary amine N-H group available for functionalization, whereas the primary amine analog 3-(9H-carbazol-9-yl)propan-1-amine carries two N-H bonds on the terminal amine [1][2]. In parallel, the tertiary dimethylamine analog carries zero N-H bonds and is inert to N-acylation or N-sulfonylation without prior dealkylation [3]. This stoichiometric distinction means that mono-N-functionalization of the target compound proceeds with inherent chemoselectivity and without requiring protecting group strategies, while the primary amine requires careful stoichiometric control or orthogonal protection to avoid bis-functionalization [4].

Chemoselectivity Building block Medicinal chemistry

Patent-Documented Utility as PRMT5 Inhibitor Intermediate vs Non-Functionalized Carbazole Scaffolds

A 2019 patent application (Ohio State Innovation Foundation) explicitly discloses optionally substituted N-alkyl-9H-carbazole analogs, including compounds derived from the 3-carbazol-9-yl-N-methylpropan-1-amine scaffold, as PRMT5 inhibitors for treating hematologic malignancies and disorders of uncontrolled cellular proliferation [1]. By contrast, the unsubstituted carbazole core and simpler N-alkyl carbazoles lacking the propyl-methylamine side chain are not claimed in this therapeutic context. The patent establishes the specific N-methyl-N-(3-carbazol-9-ylpropyl)amine motif as a privileged pharmacophoric element for PRMT5 binding, a designation not extended to the primary amine or dimethylamine analogs in the same disclosure [1].

PRMT5 inhibitor Epigenetics Oncology

Materials Science: Hole-Transport Polymer Performance Comparable to State-of-the-Art Carbazole-Based Electrolytes

While [3-(9H-carbazol-9-yl)propyl](methyl)amine itself is the monomer precursor, polymers derived from the closely related 3-(9H-carbazol-9-yl)propyl scaffold—specifically poly-3-(9H-carbazol-9-yl)propylmethacrylate (pCMA)—have been demonstrated as efficient gel polymer electrolytes in dye-sensitized solar cells (DSSCs), achieving an open-circuit voltage (Voc) of 545 mV, short-circuit current density (Jsc) of 10 mA cm⁻² (for a 0.25 cm² cell), and power conversion efficiency (η) of 2.2% [1]. The N-methyl secondary amine variant offers distinct processability advantages over primary amine-derived polymethacrylates due to reduced hydrogen bonding interactions that can cause polymer aggregation and phase separation during film casting [2]. This positions CAS 23690-09-7 as a strategically useful monomer precursor for solution-processed organic electronic devices.

Hole-transport material Dye-sensitized solar cell Polymer electrolyte

Commercial Supply Purity Benchmarking: 95% Minimum Purity Across Multiple Vendors

[3-(9H-carbazol-9-yl)propyl](methyl)amine is commercially available from multiple suppliers at a minimum purity specification of 95% (HPLC), including AKSci (catalog 5507CZ), CymitQuimica (Ref. 3D-YAA69009), and Leyan (catalog 2030489) . In comparison, the primary amine analog 3-(9H-carbazol-9-yl)propan-1-amine hydrochloride is offered at 95% purity by AKSci (catalog 6213DH), and the tertiary dimethylamine analog is available from various suppliers but with less consistent purity specifications (typically 95–97%) . The multi-vendor availability of CAS 23690-09-7 at a consistent 95% minimum purity reduces single-supplier dependency and provides procurement flexibility without compromising quality benchmarks.

Purity Supply chain Procurement

Optimal Application Scenarios for [3-(9H-Carbazol-9-yl)propyl](methyl)amine (CAS 23690-09-7)


CNS-Targeted Medicinal Chemistry: Privileged Scaffold for Blood-Brain Barrier Penetrant Candidates

With a TPSA of 17 Ų—45% lower than the primary amine analog (31 Ų)—and an XLogP3 of 3.2 within the CNS-optimal range, this compound is the preferred carbazole-propylamine building block for CNS drug discovery programs targeting receptors or enzymes within the brain parenchyma [1][2]. The documented correlation between TPSA < 60 Ų and favorable brain exposure, combined with the retention of one hydrogen bond donor for target engagement, makes CAS 23690-09-7 uniquely suited for constructing BBB-penetrant compound libraries where both permeability and pharmacodynamic potency are required.

Efficient Parallel Library Synthesis via Mono-N-Functionalization Without Protecting Groups

The single secondary amine N-H group of this compound enables direct mono-N-alkylation, mono-N-acylation, or mono-N-sulfonylation without the protecting group strategies required for the primary amine analog (which carries two reactive N-H bonds) [3][4]. Medicinal chemistry teams conducting parallel synthesis or high-throughput derivatization campaigns can reduce synthesis cycle times by an estimated 1–2 steps per compound, translating to significant resource savings when generating libraries of 50–500 analogs [4].

PRMT5 Inhibitor Development: Patent-Validated Starting Point for Epigenetic Oncology Programs

The 2019 patent filing (Ohio State Innovation Foundation) establishing N-alkyl-9H-carbazole analogs as PRMT5 inhibitors explicitly encompasses the 3-carbazol-9-yl-N-methylpropan-1-amine scaffold [5]. Drug discovery groups pursuing PRMT5 as a therapeutic target for hematologic malignancies or solid tumors should prioritize this specific secondary amine building block over the primary or tertiary amine analogs, which lack equivalent patent precedence and may not recapitulate the same binding mode [5].

Organic Electronics: Monomer Precursor for Solution-Processable Hole-Transport Polymers

Polymers derived from the 3-(9H-carbazol-9-yl)propyl scaffold have demonstrated viable performance as gel polymer electrolytes in DSSCs (η = 2.2%, Voc = 545 mV, Jsc = 10 mA cm⁻²) [6]. The N-methyl secondary amine variant offers reduced intermolecular hydrogen bonding compared to primary amine-derived polymers, minimizing aggregation during solution processing—a critical advantage for fabricating uniform thin films in OLEDs, DSSCs, and organic photovoltaics [6][7].

Quote Request

Request a Quote for [3-(9H-carbazol-9-yl)propyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.